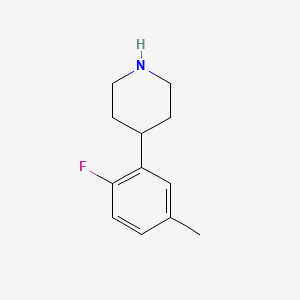
4-(2-Fluoro-5-methylphenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoro-5-methylphenyl)piperidine is an organic compound with the molecular formula C12H16FN. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorinated phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-5-methylphenyl)piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 2-Fluoro-5-methylphenyl bromide), organoboron compound (e.g., piperidine boronic acid), palladium catalyst (e.g., Pd(PPh3)4)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and can improve the efficiency and yield of the synthesis process. The use of automated systems and advanced catalysts can further enhance the scalability of the production .
化学反应分析
Types of Reactions
4-(2-Fluoro-5-methylphenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in ethanol
Substitution: Sodium amide (NaNH2) in liquid ammonia, thiourea in ethanol
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of reduced piperidine derivatives
Substitution: Formation of substituted phenyl piperidine derivatives
科学研究应用
4-(2-Fluoro-5-methylphenyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 4-(2-Fluoro-5-methylphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenyl ring enhances the compound’s binding affinity and selectivity towards these targets. The piperidine moiety contributes to the compound’s overall stability and bioavailability . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 4-(2-Fluorophenyl)piperidine
- 4-(2-Methylphenyl)piperidine
- 4-(2-Chlorophenyl)piperidine
Comparison
4-(2-Fluoro-5-methylphenyl)piperidine is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination enhances its chemical stability and biological activity compared to similar compounds with only one substituent. The fluorine atom increases the compound’s lipophilicity and membrane permeability, while the methyl group provides additional steric hindrance, influencing its interaction with molecular targets .
属性
分子式 |
C12H16FN |
|---|---|
分子量 |
193.26 g/mol |
IUPAC 名称 |
4-(2-fluoro-5-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-2-3-12(13)11(8-9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI 键 |
OZVCXIYRUSWWDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)F)C2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


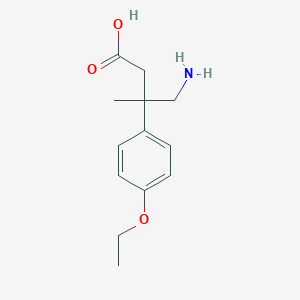

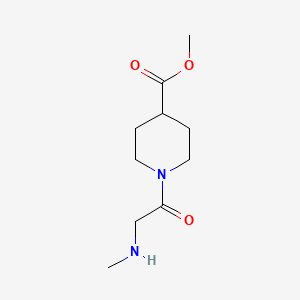
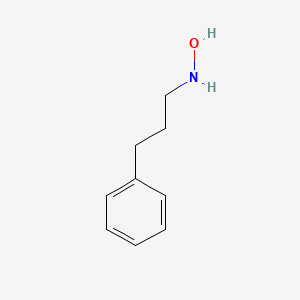
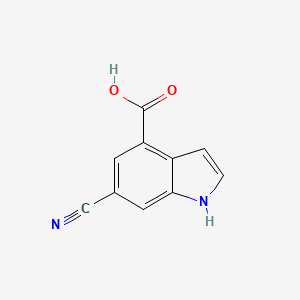
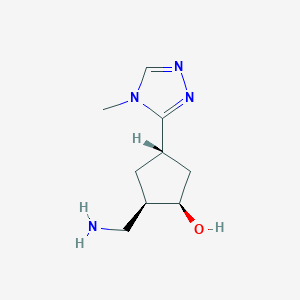

![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)
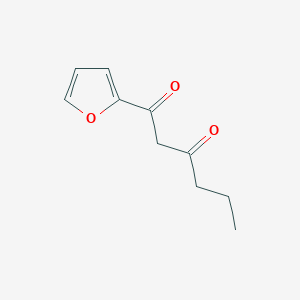
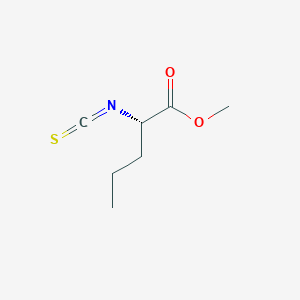
![5-methyl-1-(3-{5-[2-(quinolin-4-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13626513.png)
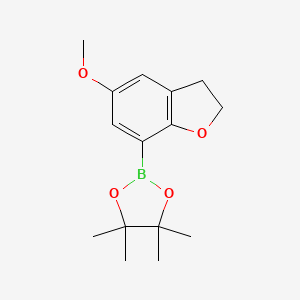
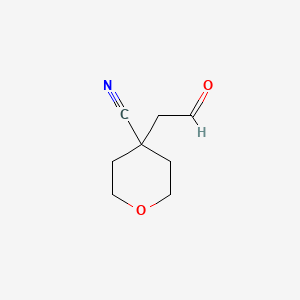
![N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B13626535.png)
